Foscarnet Retains Efficacy Against Ganciclovir-Resistant CMV in Salvage Therapy
Foscarnet demonstrates clinical efficacy in patients with cytomegalovirus (CMV) retinitis who have failed or are intolerant to ganciclovir, a first-line nucleoside analog. In a Phase II salvage therapy trial (ACTG Protocol 093) of 156 evaluable patients with ganciclovir-resistant or intolerant CMV retinitis, foscarnet induction therapy (60 mg/kg every 8 hours for 14 days) followed by maintenance therapy resulted in a median time to retinitis progression of 8 weeks [1]. This outcome was observed in patients who had previously experienced disease progression on optimal doses of ganciclovir, confirming that foscarnet's unique, non-phosphorylation-dependent mechanism provides a therapeutic option where ganciclovir is no longer viable.
| Evidence Dimension | Median time to retinitis progression (ophthalmologically documented) |
|---|---|
| Target Compound Data | 8 weeks |
| Comparator Or Baseline | Ganciclovir (prior therapy): Disease progression documented at ≤2 week intervals despite optimal doses |
| Quantified Difference | Foscarnet provided a measurable period of disease control (median 8 weeks) after failure on ganciclovir. |
| Conditions | AIDS patients with CMV retinitis and documented hematologic intolerance or clinical resistance to ganciclovir. Foscarnet induction: 60 mg/kg IV q8h x 14 days; maintenance: 60, 90, or 120 mg/kg/day. |
Why This Matters
For procurement, this demonstrates that foscarnet sodium is not a redundant backup but a necessary, distinct product for managing resistant or refractory CMV infections.
- [1] Jacobson MA, et al. Phase II dose-ranging trial of foscarnet salvage therapy for cytomegalovirus retinitis in AIDS patients intolerant of or resistant to ganciclovir (ACTG Protocol 093). AIDS. 1994 Apr;8(4):451-9. View Source
